

A Comparative Guide to Inter-laboratory Analytical Methods for Desfuroylceftiofur

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Compound of Interest

Compound Name: Desfuroylceftiofur

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantitative determination of **Desfuroylceftiofur** (DFC), the primary and microbiologically active metabolite of the veterinary antibiotic ceftiofur. Due to its instability, DFC is often derivatized to the more stable **Desfuroylceftiofur** Acetamide (DCA) for accurate quantification. The following sections present a detailed overview of various validated analytical techniques, their performance characteristics, and the experimental protocols employed across different laboratories and matrices. This information is intended to assist researchers in selecting and implementing the most suitable method for their specific application.

Quantitative Performance Data

The performance of an analytical method is paramount for generating reliable and reproducible data. The following tables summarize key validation parameters for different analytical methods used to quantify DFC (often as its derivative, DCA) in various biological matrices. These parameters include the Limit of Detection (LOD), Limit of Quantification (LOQ), recovery rates, and precision (intra- and inter-day variability).

Table 1: Comparison of HPLC-UV Methods for **Desfuroylceftiofur** Analysis

Matrix	Analyte	LOD	LOQ	Linearity Range	Recovery (%)	Intra-day Precision (RSD %)	Inter-day Precision (RSD %)	Citation
Bovine Serum & Milk	Ceftiofur & DFC	~50 ppb (ng/mL)	-	-	90.4 - 97.0	2.51 - 5.29	-	[1]
Drug Substance	Ceftiofur Sodium	-	-	20.0–120.0 µg/mL	-	<2	<2	[2]
Veterinary Oily Suspension	Ceftiofur HCl	0.003 mg/mL	0.01 mg/mL	0.01 – 0.16 mg/mL	100.1 - 101.3	<2	<2	[3]
Drug Substance	Ceftiofur HCl & Sodium	0.03 µg/mL & 0.02 µg/mL	0.1 µg/mL & 0.06 µg/mL	0.5–50 µg/mL	-	-	-	[4][5]
Plasma	DCA	-	0.1 µg/mL	0.1 – 100 µg/mL	99	0.7 - 4.5	3.6 - 8.8	[6]

Table 2: Comparison of LC-MS/MS Methods for **Desfuroylceftiofur** Analysis

Matrix	Analyte	LOD	LOQ	Linearity Range	Recovery (%)	Intra-day Precision (CV %)	Inter-day Precision (CV %)	Citation
Porcine Feces	DCA	-	30 ng/g	30 - 2000 ng/g	-	-	-	[7][8][9]
Milk	DCA	0.05 µg/kg	0.1 µg/kg	0.1 - 50 µg/kg	82.52 - 105.86	2.95 - 9.82	6.41 - 7.43	[10][11]
Chicken, Liver, Kidney	Ceftiofur & DFC	-	-	2 - 200 µg/kg	83.2 - 129.7	<15	-	[12]
Eel, Flatfish, Shrimp	DCA	3.29 ng/mL	10.97 ng/mL	45 - 450 ng/mL	98.83 - 100.78	-	-	[13]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the comparison tables. Understanding the protocols is crucial for replicating the results and adapting the methods to different laboratory settings.

Method 1: HPLC-UV for Ceftiofur and DFC in Bovine Serum and Milk

This method outlines a simple and sensitive approach for the simultaneous determination of ceftiofur and its metabolite **desfuroylceftiofur**.

- Sample Preparation:
 - Dilute serum or milk with an equal volume of 50% acetonitrile.
 - Perform ultrafiltration using a 10,000 dalton molecular mass cut-off filter.[1]

- Chromatography:
 - Technique: Ion-paired liquid chromatography.[1]
 - Column: Reversed-phase column.[1]
 - Mobile Phase: Acetonitrile-water solution containing octane and dodecanesulfonate as ion-pairing agents.[1]
 - Detection: UV-Vis photodiode-array detector monitoring the 200-350 nm range, or specific wavelengths: λ_{max} 289.6 nm for ceftiofur, λ_{max} 265.8 nm for **desfuroylceftiofur**, and λ_{max} 271.4 nm for the dimer of **desfuroylceftiofur**. [1]

Method 2: LC-MS/MS for DCA in Milk

This method describes the quantification of ceftiofur and its metabolites in milk by converting them to DCA followed by LC-MS/MS analysis.[10][11]

- Sample Preparation and Derivatization:
 - Deproteinize milk samples with acetonitrile.
 - Clean up the extract using a C18 Solid Phase Extraction (SPE) column to reduce matrix interference.[10]
 - Treat the sample with dithioerythritol (DTE) in a borate buffer to deconjugate and convert all DFC conjugates to DFC.[10]
 - Stabilize the unstable DFC by derivatization with iodoacetamide to form DCA.[10][14]
 - Purify the resulting extract by cation exchange SPE.[10]
- Chromatography and Mass Spectrometry:
 - Technique: Liquid chromatography with tandem mass spectrometry (LC-MS/MS).[10]
 - Separation: The derivative is determined by monitoring two selected transitions from the protonated molecular ion.[10]

Method 3: LC-MS/MS for Ceftiofur and DFC in Chicken Tissues

This method was developed for the determination of ceftiofur and **desfuroylceftiofur** in chicken muscle, liver, and kidney.[12]

- Chromatography:
 - Column: Kinetex F5 100A column (50 mm×3.0 mm×2.6 µm).[12]
- Mass Spectrometry:
 - Technique: Liquid chromatography quadrupole-Orbitrap hybrid mass spectrometry.[12]
 - Mode: Full MS/dd-MS2 mode for data acquisition.[12]

Visualizations

The following diagrams illustrate the general workflows for the analysis of **Desfuroylceftiofur**.



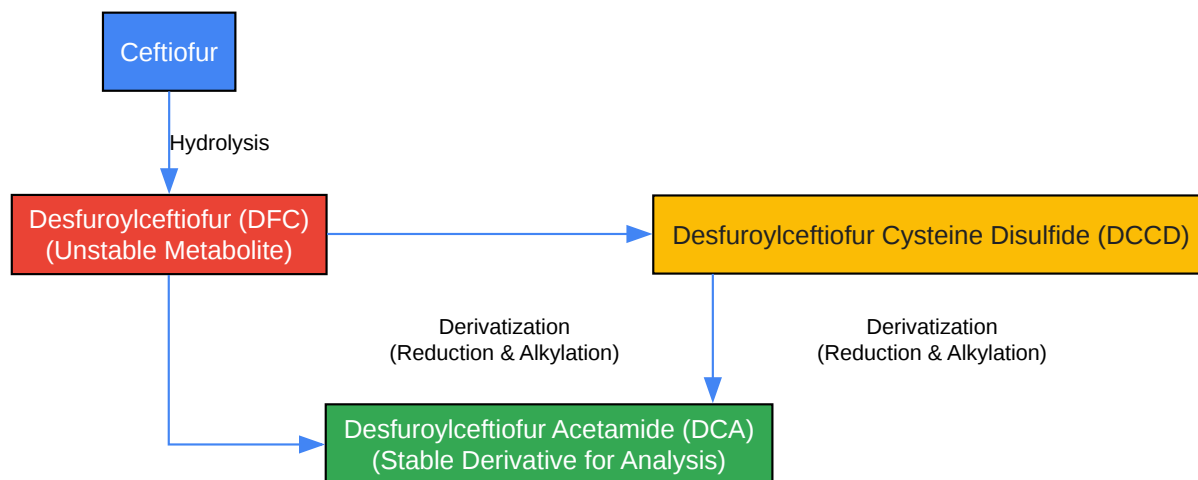
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Caption: General workflow for LC-MS/MS analysis of DFC via derivatization to DCA.



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Caption: General workflow for HPLC-UV analysis of DFC.



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Caption: Metabolic and derivatization pathway of Ceftiofur for analysis.

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